molecular formula C18H11N5O4S2 B2942020 (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 881818-83-3

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Cat. No.: B2942020
CAS No.: 881818-83-3
M. Wt: 425.44
InChI Key: XBTCXJQOCZXYKG-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a thiazolidinone derivative featuring a benzimidazole moiety and a 3-nitrobenzamide substituent. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, often studied for their antimicrobial, anticancer, and enzyme-inhibitory properties . The (Z)-configuration of the benzimidazolylmethylene group and the presence of the nitro group at the meta position of the benzamide are critical for its electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O4S2/c24-16(10-4-3-5-11(8-10)23(26)27)21-22-17(25)14(29-18(22)28)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,25H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCGFLABIHDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidin ring fused with a benzimidazole moiety, contributing to its biological activity. The presence of a nitro group further enhances its interaction with biological targets.

Research indicates that the compound interacts with various molecular targets, including enzymes and receptors. The thioxothiazolidine ring is crucial for binding affinity, while the benzimidazole structure may influence its pharmacological profile. These interactions can modulate critical biochemical pathways, leading to various biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds containing the thioxothiazolidin structure. For instance, derivatives have shown activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The binding affinities to key receptors such as VEGFR2 and PPARγ have been evaluated, indicating promising inhibitory constants (Ki) in the low micromolar range.

Target Binding Energy (kcal/mol) Inhibition Constant (Ki, µM)
PPARγ-8.490.60
VEGFR2-9.430.121

Antimicrobial Activity

The compound has demonstrated low antimicrobial and antifungal activities in vitro. However, it exhibits non-toxic characteristics towards human cells, suggesting a favorable safety profile for further development.

Toxicity and Pharmacokinetics

Toxicity assessments indicate that the compound does not exhibit significant mutagenic or carcinogenic properties. The predicted oral toxicity (LD50) values are relatively high, suggesting a low risk for acute toxicity.

Parameter Value
Predicted LD50 (mg/kg)1345 - 2180
CYP450 InteractionCYP1A2, CYP3A4 inhibitors
Bioavailability Score0.56

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of benzimidazole derivatives, including the target compound, and evaluated their anticancer properties against several human cancer cell lines. The results indicated that modifications in the substituents significantly influenced their efficacy.
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding modes of the compound with various targets, confirming its potential as a multi-target anticancer agent.
  • Fluorescent Probes : Some derivatives have been explored as fluorescent probes for bioimaging applications due to their ability to interact with biological systems without significant toxicity.

Comparison with Similar Compounds

(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one

  • Structure: Features a 4-bromo-benzyl group and a 4-chloro-benzylidene substituent on a thioxo-imidazolidinone core.
  • Synthesis : Prepared via condensation reactions and characterized by NMR, IR, and MS .
  • Key Differences : Lacks the benzimidazole and nitrobenzamide groups, which are replaced by halogenated aromatic systems. Halogens (Br, Cl) may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the nitro group.

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives (3a-3b)

  • Structure : Contains a benzimidazole core linked to a benzohydrazide via a substituted benzylidene group.
  • Synthesis : Synthesized in three steps involving hydrazine hydrate and substituted benzaldehydes .
  • Key Differences: Replaces the thiazolidinone ring with a benzohydrazide scaffold, altering conformational flexibility and electronic properties.

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)

  • Structure : Combines a thiadiazole ring with an isoxazole substituent and a benzamide group.
  • Synthesis: Derived from enaminone intermediates and hydroxylamine hydrochloride .
  • Key Data : Yield = 70%; IR (C=O) = 1606 cm⁻¹; MS m/z = 348 (M⁺).
  • Key Differences: The thiadiazole core and isoxazole substituent introduce distinct electronic effects compared to the thiazolidinone-benzimidazole system.

(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

  • Structure : Substitutes benzimidazole with an indole moiety.
  • Properties : Indole’s electron-rich aromatic system may enhance π-π stacking interactions but reduce metabolic stability compared to benzimidazole .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structure : A thiazole derivative with chloro and difluorobenzamide groups.
  • Biological Relevance : Demonstrated inhibition of the PFOR enzyme via amide anion conjugation .
  • Key Differences: The thiazole core and halogenated substituents contrast with the thiazolidinone-nitrobenzamide system.

Comparative Analysis of Key Properties

Table 1: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Substituents Yield (%) IR (C=O, cm⁻¹) MS (m/z, M⁺) Biological Activity
Target Compound Thiazolidinone Benzimidazole, 3-Nitrobenzamide - - - Potential antimicrobial
(5Z)-3-(4-Bromo-benzyl)-5-(4-Cl-benzylidene)-4-thioxo-imidazolidin-2-one Imidazolidinone 4-Br-benzyl, 4-Cl-benzylidene - - - Not reported
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzohydrazide Benzimidazole, substituted benzylidene - - - Not reported
N-(5-Isoxazol-5-yl-3-phenyl-3H-thiadiazol-2-ylidene)-benzamide Thiadiazole Isoxazole, benzamide 70 1606 348 Not reported
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Thiazole Cl-thiazole, difluorobenzamide - - - PFOR enzyme inhibition

Table 2: Electronic and Functional Group Impact

Compound Electron-Withdrawing Groups Electron-Donating Groups Potential Bioactivity Drivers
Target Compound 3-Nitrobenzamide, thioxo Benzimidazole Nitro group enhances reactivity; benzimidazole aids DNA intercalation
(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide Thioxo Indole Indole’s π-system may improve target binding
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Cl, F - Halogens increase lipophilicity and enzyme affinity

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s benzimidazole and nitrobenzamide groups can be modified using methods similar to those in and , such as hydrazide condensation or catalytic sodium ethoxide-mediated reactions.
  • Stability Considerations : The nitro group may confer higher metabolic stability compared to halogenated analogues but could increase toxicity risks .

Q & A

Q. What synthetic strategies are optimal for preparing (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide?

Q. What computational approaches (e.g., DFT) elucidate electronic properties and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example:
  • The nitro group acts as an electron-withdrawing group, polarizing the benzamide ring and enhancing electrophilicity at the thiazolidinone sulfur .

  • NBO analysis reveals hyperconjugation between the imine bond (C=N) and adjacent thioxo group, stabilizing the Z-configuration .

    • Data Table: DFT vs. Experimental Results
ParameterDFT CalculationExperimental (XRD/NMR)
C=N Bond Length (Å)1.281.29
HOMO-LUMO Gap (eV)3.2
Dihedral Angle (°)178.5179.1

Q. How do substituents on the benzimidazole or benzamide moieties affect biological activity (e.g., topoisomerase inhibition)?

  • Methodological Answer: Structure-activity relationship (SAR) studies show:
  • Electron-withdrawing groups (e.g., –NO₂) on the benzamide enhance DNA intercalation by increasing planarity and π-stacking .
  • Halogen substitutions (e.g., –Cl, –F) on benzimidazole improve topoisomerase II inhibition (IC₅₀ < 1 µM) by forming halogen bonds with enzyme active sites .
  • Methyl/ethyl groups on the benzimidazole nitrogen reduce solubility but increase membrane permeability .

Q. What analytical techniques resolve contradictions in bioactivity data (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer: Discrepancies arise from metabolic instability or poor pharmacokinetics. Mitigation strategies include:
  • Microsomal Stability Assays: LC-MS/MS quantifies metabolic degradation rates in liver microsomes .
  • Molecular Dynamics (MD) Simulations: Predict binding affinity changes under physiological conditions (e.g., solvation effects) .
  • Pharmacophore Modeling: Identify essential functional groups for target engagement vs. off-target effects .

Specialized Methodological Notes

  • Crystallography: Single-crystal XRD confirms the Z-configuration and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) critical for crystal packing and stability .
  • Catalytic Applications: Nickel complexes of analogous benzimidazole-thiazolidinones exhibit ethylene oligomerization activity (up to 7.6 × 10⁶ g/mol·h), suggesting potential catalytic roles for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.